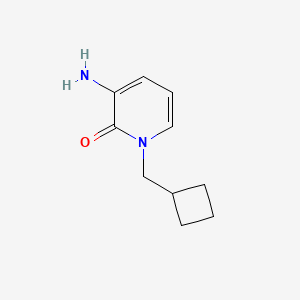

3-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one

Description

Properties

IUPAC Name |

3-amino-1-(cyclobutylmethyl)pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c11-9-5-2-6-12(10(9)13)7-8-3-1-4-8/h2,5-6,8H,1,3-4,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNNMXWHOYHUHTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CN2C=CC=C(C2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one typically involves the following steps:

Amination: The amino group at the third position can be introduced via nucleophilic substitution reactions, often using ammonia or amines in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can target the carbonyl group in the pyridinone ring, potentially converting it to a hydroxyl group.

Substitution: The amino group can participate in various substitution reactions, such as acylation or alkylation, to form amides or secondary amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like acyl chlorides, alkyl halides, and anhydrides are employed under basic or acidic conditions.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Hydroxyl derivatives.

Substitution: Amides, secondary amines, or other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays. Its structural features make it a candidate for probing biological pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific enzymes or receptors.

Industry

Industrially, the compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and structural properties make it valuable in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 3-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one involves its interaction with molecular targets such as enzymes or receptors. The amino group and the pyridinone ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. The cyclobutylmethyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one with analogous dihydropyridinone derivatives, focusing on substituents, molecular properties, and applications:

Key Structural and Functional Differences

Amino Group Position: The primary compound features an amino group at C3, whereas analogs like 5-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one (CAS 1478644-17-5) place it at C5. Positional isomerism can significantly alter electronic distribution and biological activity .

Substituent Effects: Cyclobutylmethyl vs. Alkyl Chains: The cyclobutyl group introduces rigidity and moderate steric hindrance compared to linear (e.g., 3-methylbutyl) or branched (e.g., 3,3-dimethylbutyl) alkyl chains. This may reduce solubility in polar solvents but enhance binding to hydrophobic targets .

Molecular Weight and Lipophilicity :

- Compounds with bulkier substituents (e.g., 3,3-dimethylbutyl) exhibit higher molecular weights and lipophilicity (clogP ~1.8–2.2), which may influence pharmacokinetic properties .

Synthesis and Stability: Discontinued compounds like 5-Amino-1-(3-methylbutyl)-1,2-dihydropyridin-2-one (CAS 1016698-42-2) suggest challenges in synthesis or stability, possibly due to reactive amino groups or substituent lability .

Limitations and Gaps in Evidence

- Property Discrepancies : Estimated molecular weights may conflict with experimental values due to isotopic variations or synthesis impurities.

Biological Activity

3-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one is a compound of interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H16N2O

- Molecular Weight : 180.25 g/mol

- CAS Number : 1495843-59-8

The compound features a dihydropyridine core with an amino group and a cyclobutylmethyl substituent, which may influence its biological interactions and pharmacokinetics.

Research indicates that 3-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one exhibits significant biological activity through various mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer and inflammation.

- Receptor Modulation : It may interact with various receptors, modulating signaling pathways that are crucial for cell proliferation and survival.

Biological Activities

The following table summarizes the key biological activities associated with 3-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one:

Case Studies and Research Findings

-

Anticancer Activity :

A study evaluated the effects of 3-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, attributed to apoptosis induction through caspase activation. -

Anti-inflammatory Effects :

In a murine model of inflammation, the compound significantly decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6), suggesting its potential as an anti-inflammatory agent. -

Neuroprotective Properties :

Research conducted on neuronal cell cultures demonstrated that treatment with the compound reduced markers of oxidative stress and apoptosis, indicating its potential for neuroprotective applications.

Q & A

Q. Optimization Tips :

- Monitor reaction progress via TLC or HPLC.

- Adjust solvent polarity (e.g., DMF for polar intermediates, toluene for non-polar steps) to improve solubility.

- Use microwave-assisted synthesis to reduce reaction time .

Basic: What spectroscopic and analytical methods are essential for characterizing this compound?

Methodological Answer :

Key techniques include:

NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., cyclobutylmethyl protons at δ 2.5–3.5 ppm) and dihydropyridinone ring structure .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., cyclobutyl protons) .

Mass Spectrometry (MS) :

- ESI-MS : Verify molecular weight (e.g., [M+H]⁺ at m/z 207.23) and fragmentation patterns .

IR Spectroscopy :

- Identify carbonyl (C=O stretch ~1680 cm⁻¹) and amino (N-H stretch ~3300 cm⁻¹) groups .

Q. Example Workflow :

Prepare saturated solutions in buffered (pH 7.4) and non-buffered (DMSO) systems.

Filter and quantify via UV-Vis at λ_max (~260 nm for pyridinones) .

Correlate with computational models (e.g., COSMO-RS) to predict solubility limits .

Advanced: What computational strategies are effective for predicting biological targets and binding modes?

Q. Methodological Answer :

Molecular Docking :

- Use AutoDock Vina or Schrödinger Suite to screen against kinase or GPCR targets. The amino group may form hydrogen bonds with catalytic residues .

MD Simulations :

- Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of ligand-receptor complexes. Pay attention to cyclobutylmethyl group flexibility .

Pharmacophore Modeling :

- Map electrostatic and hydrophobic features (e.g., pyridinone C=O as hydrogen bond acceptor) to align with known active sites .

Q. Case Study :

- A related dihydropyridinone derivative showed inhibition of CDK2 (IC₅₀ = 1.2 µM) via docking-validated π-stacking with Phe80 .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Q. Methodological Answer :

PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis .

Spill Management :

- Absorb with inert material (vermiculite) and dispose as hazardous waste.

Storage :

- Store in airtight containers under nitrogen at –20°C to prevent degradation .

Note : No inhalation toxicity data exists; treat as a potential respiratory irritant .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve potency?

Q. Methodological Answer :

Systematic Substituent Variation :

- Modify the cyclobutylmethyl group (e.g., replace with spirocyclic or branched alkyl) to assess steric effects .

Bioisosteric Replacement :

- Swap the amino group with guanidine or urea to enhance hydrogen bonding .

Biological Assays :

- Test derivatives against panels (e.g., NCI-60 cancer lines) and correlate IC₅₀ values with computed descriptors (e.g., logP, polar surface area) .

Q. Methodological Answer :

Assay Standardization :

- Use consistent cell lines (e.g., HEK293 vs. HeLa) and normalize data to positive controls (e.g., doxorubicin for cytotoxicity) .

Metabolic Stability Checks :

- Perform microsomal incubation (human liver microsomes) to rule out rapid degradation as a cause of variability .

Orthogonal Validation :

- Confirm kinase inhibition via both fluorescence-based (ADP-Glo) and radiometric (³³P-ATP) assays .

Basic: What strategies are effective for improving the compound’s stability in aqueous solutions?

Q. Methodological Answer :

pH Adjustment :

- Stabilize at pH 5–6 (near pKa of amino group) to minimize hydrolysis .

Lyophilization :

- Prepare lyophilized powders with cryoprotectants (trehalose or mannitol) for long-term storage .

Complexation :

- Use cyclodextrins (e.g., HP-β-CD) to enhance solubility and reduce degradation .

Advanced: How can computational modeling guide the design of derivatives with reduced off-target effects?

Q. Methodological Answer :

Off-Target Prediction :

- Use SwissTargetPrediction or ChEMBL to identify high-risk targets (e.g., hERG channel).

Selectivity Filters :

- Apply shape-based screening (ROCS) to exclude derivatives resembling known hERG blockers .

Free Energy Calculations :

- Compute binding energy differences (ΔΔG) between primary target and off-targets using MM-GBSA .

Basic: What are the best practices for documenting synthetic procedures and reproducibility?

Q. Methodological Answer :

Detailed Records :

- Log reaction parameters (time, temperature, stirring speed) and raw spectral data .

Reproducibility Checks :

- Replicate key steps (e.g., cyclobutylmethyl coupling) in triplicate and report average yields ± SD .

Open-Source Platforms :

- Share procedures via protocols.io or Zenodo with DOI tagging for community validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.